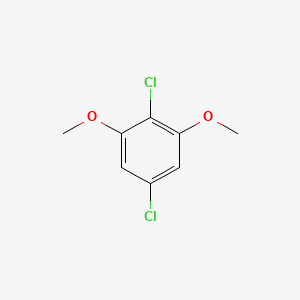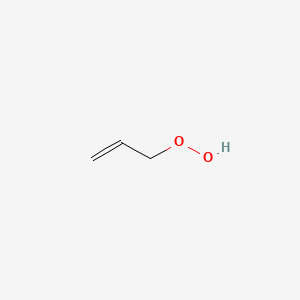
Hydroperoxide, 2-propenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroperoxide, 2-propenyl can be synthesized through the hydroperoxidation of allyl compounds. One common method involves the reaction of allyl alcohol with hydrogen peroxide in the presence of a catalyst such as tungstic acid or molybdenum compounds. The reaction is typically carried out under mild conditions, with temperatures ranging from 0°C to 25°C, and a slightly acidic to neutral pH.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and control of reaction parameters. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired purity of the product.
Chemical Reactions Analysis
Types of Reactions: Hydroperoxide, 2-propenyl undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form epoxides or other oxygenated products.
Reduction: It can be reduced to allyl alcohol using reducing agents such as lithium aluminium hydride.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Catalysts such as titanium or vanadium compounds are often used.
Reduction: Lithium aluminium hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like phosphorus tribromide or thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Allyl alcohol.
Substitution: Various substituted allyl compounds.
Scientific Research Applications
Hydroperoxide, 2-propenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of epoxides and other valuable organic compounds.
Biology: It serves as a model compound for studying oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive molecules.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hydroperoxide, 2-propenyl involves the generation of reactive oxygen species (ROS) through the cleavage of the O-O bond. These ROS can interact with various molecular targets, including lipids, proteins, and nucleic acids, leading to oxidative damage. The compound’s reactivity is primarily due to the presence of the hydroperoxy group, which can undergo homolytic or heterolytic cleavage to produce radicals or ions.
Comparison with Similar Compounds
Hydroperoxide, tert-butyl: Another organic hydroperoxide with a different alkyl group.
Cumene hydroperoxide: Used in the industrial production of phenol and acetone.
Methyl hydroperoxide: A simpler hydroperoxide with a methyl group.
Comparison: Hydroperoxide, 2-propenyl is unique due to its allylic structure, which imparts different reactivity compared to other hydroperoxides. For example, its allylic position makes it more susceptible to oxidation and radical formation, which can be advantageous in certain synthetic applications.
Properties
CAS No. |
6069-42-7 |
|---|---|
Molecular Formula |
C3H6O2 |
Molecular Weight |
74.08 g/mol |
IUPAC Name |
3-hydroperoxyprop-1-ene |
InChI |
InChI=1S/C3H6O2/c1-2-3-5-4/h2,4H,1,3H2 |
InChI Key |
LYPJURWUGVQBTD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



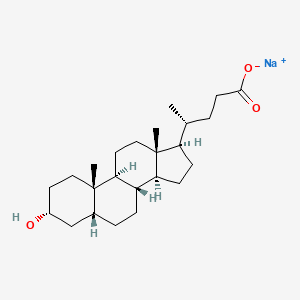
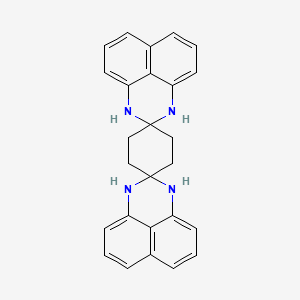
![2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol](/img/structure/B14725893.png)
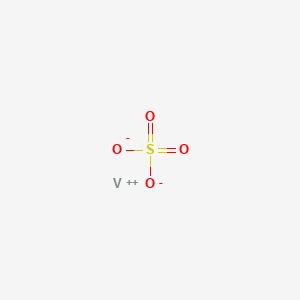
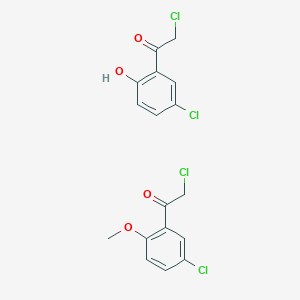
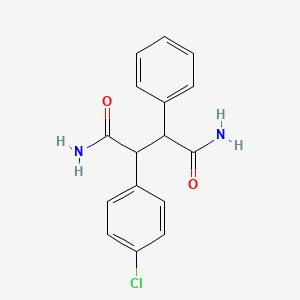
![Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy-](/img/structure/B14725913.png)
![formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14725919.png)

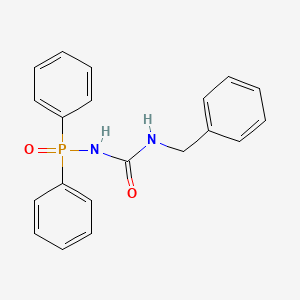
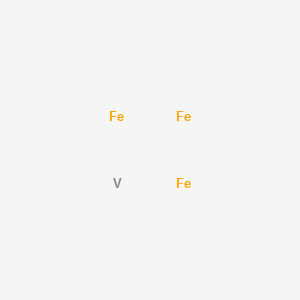
![4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline](/img/structure/B14725946.png)
